Product packaging for Aniline-d5(Cat. No.:CAS No. 4165-61-1)

Aniline-d5

Cat. No.: B030001
CAS No.: 4165-61-1
M. Wt: 98.16 g/mol
InChI Key: PAYRUJLWNCNPSJ-RALIUCGRSA-N
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Description

Aniline-d5 is a deuterated analog of aniline where five hydrogen atoms are replaced with the stable isotope deuterium. This compound serves as an essential internal standard in quantitative nuclear magnetic resonance (qNMR) and mass spectrometry (MS) analyses, providing unparalleled accuracy for the quantification of aniline and related compounds in complex matrices. Its primary research value lies in its ability to correct for analyte loss during sample preparation and instrumental variance, thereby ensuring data integrity in pharmacokinetic, metabolic, and environmental fate studies. The mechanism of action is based on the isotope effect; this compound co-elutes chromatographically with its protiated counterpart but is distinguished by its distinct mass-to-charge ratio in MS or its unique chemical shift in NMR. This non-interfering property makes it indispensable as a tracer in reaction mechanism studies, where it helps elucidate pathways in catalytic processes and polymer chemistry. Furthermore, its high isotopic purity (>98%) and chemical stability are critical for reliable and reproducible results in analytical methodologies. Researchers utilize this compound across diverse fields, including analytical chemistry, pharmaceuticals, and material science, for precise quantitation, metabolic profiling, and kinetic investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N B030001 Aniline-d5 CAS No. 4165-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5,6-pentadeuterioaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYRUJLWNCNPSJ-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10961875
Record name (~2~H_5_)Aniline
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Molecular Weight

98.16 g/mol
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Physical Description

Colorless oily liquid; Darkened by air and light exposure; [NTP] Hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Aniline-d5
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CAS No.

4165-61-1
Record name Benzen-2,3,4,5,6-d5-amine
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Record name (2,3,4,5,6-2H5)Aniline
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Record name [2,3,4,5,6-2H5]aniline
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Synthetic Methodologies and Deuteration Strategies for Aniline D5 and Its Derivatives

Development of Regiospecific and Stereospecific Deuteration Approaches

Regiospecific deuteration, which targets specific hydrogen atoms on the aromatic ring, is paramount for synthesizing precisely labeled compounds like Aniline-d5. While stereospecific deuteration is also a critical area, particularly for bioactive compounds, the direct application to this compound's synthesis often involves regiospecific exchange on the aromatic ring. For instance, some catalysts promote deuteration at ortho or para positions relative to the amino group .

Catalytic hydrogen-deuterium (H/D) exchange reactions represent the most common and effective strategies for introducing deuterium (B1214612) into aniline (B41778) and its derivatives. These reactions leverage various catalytic systems, including both homogeneous and heterogeneous approaches, to facilitate the exchange of protium (B1232500) (hydrogen) with deuterium from a deuterium source, typically deuterium oxide (D₂O) or deuterium gas (D₂).

Homogeneous catalysis offers precise control over reaction conditions and often exhibits high selectivity. Iridium (Ir) complexes, for example, have been explored for the homogeneous H/D exchange of anilines. Polyhydridic iridium pincer complexes have demonstrated competence as catalysts for promoting homogeneous H/D exchange in arenes, including aniline, achieving high deuterium incorporation . Similarly, mesoionic carbene (MIC)–iridium(I) complexes have been reported to catalyze ortho-selective H/D exchange reactions of anilines, yielding high deuteration levels . These systems typically operate under D₂ atmosphere and can achieve significant deuterium incorporation, as illustrated in the table below for a representative aniline derivative.

Catalyst TypeSubstrateDeuterium SourceSelectivityDeuterium Incorporation (%)Reference
Ir Pincer ComplexAnilineC₆D₆ or D₂ONear exhaustive to selectiveHigh (quantitatively)
MIC–Ir(I) ComplexAnilinesD₂Ortho-selective53–98% (for derivatives)

Heterogeneous catalysis is highly favored for industrial applications due to its ease of catalyst separation, recycling, and often lower cost compared to homogeneous systems. Several heterogeneous catalysts have been successfully employed for the deuteration of anilines, including those leading to this compound.

Nanostructured iron catalysts have emerged as a promising and scalable option for the selective deuteration of (hetero)arenes, including anilines, utilizing inexpensive D₂O under hydrogen pressure . A notable example is the nanostructured iron catalyst prepared by combining cellulose (B213188) with iron salts (e.g., Fe-Cellulose-1000) . This system permits selective deuteration on up to a kilogram scale, demonstrating its industrial viability . The proposed mechanism involves the in situ reduction of iron oxides on the catalyst surface to metallic iron, which then facilitates the homolytic splitting of D₂O, generating activated D* and *OD species . These adsorbed radicals then abstract hydrogen atoms from the phenyl ring, leading to deuteration. This method exhibits excellent chemo- and regioselectivity, often promoting ortho/para deuteration .

More recently, atomically dispersed iron-phosphorus (Fe–P) pair-site catalysts, supported on phosphorus-doped carbon (Fe–P–C SAC), have shown remarkable catalytic efficiency and regioselectivity in the deuteration of anilines using D₂O . These catalysts operate with very low iron loading (e.g., 0.15 wt%) and achieve high turnover frequencies (TOF), significantly outperforming state-of-the-art iron nanoparticle catalysts . The Fe–P pair sites are crucial for activating D₂O and the substrate, enabling regioselective deuteration, particularly at the ortho position of the aniline ring .

Catalyst SystemFe Loading (wt%)Deuterium SourceConditionsDeuterium Incorporation (%)TOF (h⁻¹)Reference
Fe-Cellulose-1000~4.9% (nanoparticle)D₂O, H₂120 °C, 12 hHigh (perdeuteration possible)4.5
Fe–P–C SAC0.15% (single-atom)D₂O, H₂120 °C, 12 h88–99% (for derivatives)131.3

Manganese-catalyzed systems, such as manganese core-shell nanoparticles (Mn@Starch-NPs), have also been reported for deuterium labeling of anilines and other electron-rich (hetero)arenes, using D₂O as the isotope source .

Catalyst SystemDeuterium SourceConditionsDeuterium Incorporation (%)Yield (%)Reference
Pt/CD₂O80 °CUp to 98% (overall)50–60%
Pd/C and Pt/C (mixed)D₂O, H₂VariousFull H-D exchange (even hindered sites)Not specified

Microwave irradiation has emerged as a powerful tool to accelerate H/D exchange reactions, offering advantages such as reduced reaction times and improved yields. Microwave-assisted methods have been developed for the synthesis of poly-deuterated anilines and pyridines . Studies have compared microwave-mediated deuteration of aniline derivatives both with and without a platinum catalyst, revealing distinct selectivity patterns: electronic selectivity in the absence of a catalyst and steric selectivity when a platinum catalyst is present .

A simple and cost-effective method for the regioselective deuteration of anilines involves heating anilinium hydrochloride, formed in situ in acidic D₂O, under microwave irradiation . This approach efficiently deuterates a variety of electron-rich and electron-deficient anilines at the ortho and/or para positions relative to the nitrogen, achieving high levels of deuterium incorporation . Another microwave-promoted method for deuteration of anilines utilizes iodine/deuterium (I/D) exchange with D₂O as the deuterium source and thionyl chloride as an additive, completing the exchange rapidly .

Heterogeneous Catalysis for Deuteration
Nanostructured Catalyst Systems (e.g., Iron Catalysts)

Deuteration through Reduction of Deuterated Precursors

This approach involves the synthesis of a deuterated precursor molecule, which is subsequently reduced to yield this compound. This multi-step process allows for the controlled incorporation of deuterium atoms into the aromatic ring.

The reduction of nitrobenzene-d5 (B32914) stands as a primary and efficient route for synthesizing this compound. Historically, the reduction of nitrobenzene (B124822) to aniline has been a cornerstone of industrial chemical synthesis. Early methods include Nikolay Zinin's work in 1842, utilizing inorganic sulfide (B99878) as a reductant, and Antoine Béchamp's reduction in 1854, which employed iron as the reductant in aqueous acid (Bechamp reduction) .

Modern industrial production of aniline from nitrobenzene typically involves catalytic hydrogenation, often carried out in the liquid phase at temperatures ranging from 90 to 200 °C and pressures between 100 and 600 kPa . This process generally achieves complete conversion of nitrobenzene with high yields, often 98% to 99% . Various metal catalysts, such as Raney nickel, ruthenium on carbon, rhodium on carbon, rhodium on alumina, and nickel on inert carriers, have been successfully employed for this hydrogenation, directly yielding aniline . Research indicates that single platinum atom decorated g-C3N4 (Pt@g-C3N4) and phosphorus-doped carbon nanotubes (P-CNT) also exhibit excellent catalytic activity and selectivity for the hydrogenation of nitrobenzene to aniline under mild conditions .

The synthesis of nitrobenzene-d5 itself can be achieved through the nitration of deuterated benzene (B151609) using mixtures of nitric acid and sulfuric acid . Once nitrobenzene-d5 is obtained, these established reduction methodologies can be applied to convert it into this compound.

The synthesis of this compound can be initiated directly from benzene-d5 (B80986). The most common pathway involves the nitration of benzene-d5 to form nitrobenzene-d5, followed by the reduction of the nitro group to an amino group. Benzene-d5, also known as pentadeuteriobenzene, serves as a fully deuterated aromatic starting material . The nitration step involves reacting benzene-d5 with a concentrated mixture of nitric acid and sulfuric acid, typically at temperatures around 50 to 60 °C, to yield nitrobenzene-d5 . Subsequently, the nitrobenzene-d5 is reduced to this compound using the methods described in Section 1.1.2.1.

Reduction of Nitrobenzene-d5 to this compound

Selective Deuteration Strategies for Aniline Ring Positions

Beyond the reduction of pre-deuterated precursors, selective deuteration strategies allow for the direct incorporation of deuterium atoms onto specific positions of the aniline ring. These methods are crucial for applications requiring precise isotopic labeling.

A significant advancement in this area involves the use of nanostructured iron catalysts, such as Fe-Cellulose-1000, which enable the selective deuteration of (hetero)arenes, including anilines, using inexpensive D2O under hydrogen pressure . This methodology has demonstrated excellent chemo- and regioselectivity across 35 different anilines . For instance, 2,4,6-trideuterated anilines are readily accessible through this method . Furthermore, 3,5-dideuterioaniline can be obtained by starting with perdeuterated aniline and performing selective D/H exchange in water using the Fe-Cellulose-1000 catalyst .

Another notable development is a multifunctional phosphorus-doped carbon-supported Fe catalyst, which facilitates tandem reductive amination-deuteration sequences . This catalyst exhibits high regioselectivity, particularly for deuterium incorporation at the ortho-position of the aniline ring when D2O is used as the sole deuterated agent . Interestingly, if fully deuterated aniline is used as a substrate in H2O, D-H exchange reactions occur at the ortho- and para-positions, effectively leaving deuterium atoms in the meta-position .

Silver-catalyzed methods have also been reported for regioselective deuteration of electron-rich arenes, including N-methyl aniline derivatives, achieving good to excellent deuterium incorporation at the ortho- and para-positions . Magnesium-catalyzed reactions involving aniline derivatives have also shown H-D exchange at both ortho- and para-positions of the aniline ring .

These selective deuteration strategies offer precise control over deuterium placement, which is vital for studying reaction mechanisms and developing isotopically labeled compounds.

Deuteration of Aniline Derivatives and Analogs

The deuteration of aniline derivatives extends beyond this compound itself, encompassing a wide range of related compounds, including pharmaceuticals and agrochemicals, as well as their synthetic intermediates.

Deuterated amines are recognized as essential building blocks in drug synthesis and for identifying metabolites of new pharmaceuticals . The introduction of deuterium can fine-tune the performance of active pharmaceutical ingredients (APIs) by influencing kinetic isotope effects (KIE) and enhancing metabolic stability .

Anilines serve as versatile precursors for various building blocks in agrochemicals and pharmaceuticals, making their deuteration highly relevant . The nanostructured iron catalyst (Fe-Cellulose-1000) has been successfully applied for the smooth deuteration of 35 different functionalized anilines, enabling the preparation of deuterated drugs, herbicides, and fungicides from their corresponding deuterated aniline precursors .

Recent research highlights the efficacy of atomically dispersed Fe–P pair-site catalysts, supported on phosphorus-doped carbon, for the selective deuteration of a broad spectrum of anilines, heterocycles, phenol (B47542) derivatives, and drug molecules using D2O as an inexpensive deuterium source . This catalyst system exhibits high regioselectivity and broad functional group tolerance, making it suitable for bioactive and pharmaceutical molecules .

Furthermore, photocatalytic methods have been developed for the N-trideuteromethylation of amines, including aniline substrates, yielding N,N-(CD3)2-anilines with high deuterium incorporation (69–89% yields and 97-99% D incorporation) . This approach is particularly promising for the precise introduction of deuterium atoms into the N-methyl groups of N-alkyl drugs . Iridium (Ir) nanoparticles and palladium (Pd) catalyzed methods have also been explored for the ortho-deuteration of anilines and phenylacetic acid derivatives, which are prevalent in many medicinal molecules .

This compound serves as a valuable labeled starting material for the synthesis of complex deuterated compounds, such as quinoxalinecarboxylic acids. An efficient and straightforward synthetic route has been developed for deuterium-labeled 2-quinoxalinecarboxylic acid-d4 (QCA-d4) and 3-methylquinoxaline-2-carboxylic acid-d4 (MQCA-d4) . This method achieves high isotopic enrichment, with reported values of 99.9% for QCA-d4 and 99.6% for MQCA-d4 . The chemical structures of these deuterated products are confirmed by 1H NMR, and their isotopic abundance is determined by mass spectrometry analysis . This demonstrates the utility of this compound as a precursor for synthesizing complex, highly enriched deuterated molecules.

Table 1: Key Deuteration Strategies for Aniline and its Derivatives

Strategy/PrecursorCatalyst/ConditionsDeuterium SourceKey Outcome/SelectivityReference
Reduction of Nitrobenzene-d5Catalytic hydrogenation (e.g., Raney Ni, Ru/C, Rh/C, Pt@g-C3N4, P-CNT)H2This compound (high yields)
Nitration of Benzene-d5HNO3/H2SO4, then reduction-Nitrobenzene-d5, then this compound
Selective Ring DeuterationFe-Cellulose-1000 catalystD2O, H2 pressureSelective deuteration (e.g., 2,4,6-d3, 3,5-d2 from perdeuterated)
Selective Ring DeuterationP-doped Fe catalystD2ORegioselective ortho-deuteration of aniline ring
Selective Ring DeuterationAgOTf catalystD2OOrtho- and para-deuteration of N-methyl anilines
N-alkylation DeuterationPhotocatalysisD2O/CD3ODN,N-(CD3)2-anilines (high D incorporation)
Synthesis of Quinoxalinecarboxylic AcidsThis compound as starting material-QCA-d4 (99.9% D), MQCA-d4 (99.6% D)
Synthesis of Deuterated Diaminodiphenylsulfone (Dapsone) Analogs from this compound

This compound serves as a fundamental building block for the synthesis of deuterated analogs of complex molecules, such as 4,4′-diaminodiphenylsulfone (Dapsone). A general synthetic scheme has been developed for the preparation of Dapsone-d5 from this compound, demonstrating the utility of this deuterated starting material in creating isotopically labeled drug analogs . This approach highlights the importance of selectively deuterated precursors in pharmaceutical and medicinal chemistry research.

Deuterated Pyridinium (B92312) and Aniline Derivatives for Hyperpolarization

Deuterated aniline and pyridinium derivatives play a significant role in hyperpolarization techniques, particularly in enhancing nuclear magnetic resonance (NMR) and magnetic resonance imaging (MRI) signals. Researchers have designed perdeuterated ¹⁵N-containing molecules, including tert-amine aniline derivatives and quaternary pyridinium compounds, for hyperpolarization using parahydrogen-induced polarization (PHIP) .

Deuteration is critical in these applications because it helps to prolong the longitudinal relaxation times (T₁) of the ¹⁵N nuclei by weakening dipolar couplings, thereby allowing the hyperpolarization to be stored for longer durations . For instance, ¹⁵N-T₁ values of approximately 8 minutes for quaternary pyridinium compounds and about 10 minutes for tert-amine aniline derivatives have been observed in methanol-d4 (B120146) or water . These long relaxation times are crucial for the practical application of hyperpolarized contrast agents in in vivo studies .

The hyperpolarization levels achieved for these compounds are notable. For example, a ¹⁵N-pyridinium derivative (1a) exhibited strong ¹⁵N-polarization of up to 7.4% in methanol (B129727) and 2.3% in water, representing a significant signal enhancement compared to thermal polarization . This makes deuterated pyridinium and aniline derivatives promising candidates for developing advanced MRI contrast agents .

Table 1: Hyperpolarization Properties of Deuterated ¹⁵N-Compounds

Compound ClassDeuteration Status¹⁵N-T₁ (approx.)Polarization (P)SolventReference
Quaternary Pyridinium CompoundPerdeuterated8 minutesUp to 8%Methanol/Water
Tert-amine Aniline DerivativePerdeuterated10 minutesNot specifiedMethanol-d4

Scalability and Industrial Relevance of Deuteration Methods

The increasing demand for deuterated compounds, particularly as active pharmaceutical ingredients (APIs) and for metabolic studies, has spurred significant interest in developing scalable and industrially relevant deuteration methodologies . The transition from small-scale laboratory synthesis to large-scale industrial production necessitates robust, efficient, and cost-effective technologies .

Large-Scale Synthesis of Deuterated Compounds

Large-scale synthesis of deuterated materials often relies on hydrogen-deuterium exchange reactions using deuterium oxide (D₂O) as the deuterium source. Facilities like the National Deuteration Facility (NDF) utilize hydrothermal Parr reactors, ranging in size from 50 mL for method development to 1200 mL for large-scale production, to facilitate these exchange reactions .

Recent advancements include the development of a nanostructured iron catalyst, prepared by combining cellulose with abundant iron salts, which enables the selective deuteration of (hetero)arenes, including anilines. This method is highly scalable, demonstrated by the synthesis of deuterium-containing products on a kilogram scale, and utilizes inexpensive D₂O under hydrogen pressure . This catalyst is also air- and water-stable, contributing to efficient and straightforward labeling with high quality control . The preparation of deuterated N-acylated anilines has also been achieved on a large scale using similar methodologies .

Table 2: Key Parameters for Large-Scale Deuteration

Reactor TypeCapacity RangeDeuteration MethodCatalyst TypeScale DemonstratedDeuterium SourceReference
Parr Reactors50 mL to 1200 mLH/D ExchangeNot specified (general)Large-scaleD₂O
Not specifiedNot specifiedH/D ExchangeNanostructured IronKilogram scaleD₂O

Efficiency and Robustness of Deuteration Technologies

For industrial implementation, deuteration technologies must be reliable, robust, and capable of precise control over isotopic purity and consistency . The use of D₂O as the deuterium source is particularly advantageous for multi-gram or kilogram scale preparations due to its low cost, safety, and operational convenience .

Innovative catalytic systems are continually being developed to enhance efficiency. For example, an atomically dispersed Fe-P pair-site catalyst has demonstrated high catalytic efficiency and regioselectivity in the deuteration of arenes and heteroarenes using D₂O under mild conditions. This catalyst exhibits a turnover frequency (TOF) of 131.3 h⁻¹, which is up to 30 times higher than that of state-of-the-art Fe nanoparticle catalysts (4.5 h⁻¹), showcasing superior catalytic performance. This Fe-P catalyst has also been successfully scaled up to gram quantities, indicating its potential for practical applications in the sustainable synthesis of fine chemicals . Such advancements are crucial for meeting the growing demand for deuterated compounds in various industries .

Table 3: Catalytic Efficiency Comparison for Deuteration

Catalyst TypeTurnover Frequency (TOF)Relative EfficiencyReference
Atomically Dispersed Fe-P131.3 h⁻¹30x higher
State-of-the-art Fe Nanoparticle4.5 h⁻¹1x

Advanced Spectroscopic Investigations of Aniline D5

Vibrational Spectroscopy (Infrared and Raman Studies)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides fundamental information about the molecular structure and dynamics of Aniline-d5. These methods are instrumental in probing the vibrational modes, energy flow, and intermolecular interactions, such as hydrogen bonding.

Ultrafast Vibrational Energy Flow Dynamics

Ultrafast vibrational energy flow dynamics in this compound have been investigated using techniques like ultrafast one- and two-color IR-pump-IR-probe spectroscopy and femtosecond two-dimensional IR (2D-IR) spectroscopy. These studies aim to identify the primary accepting modes for N-H stretching excitations.

A key aspect of this energy flow involves the δ(NH₂) bending degree of freedom, which participates either through its δ = 2 overtone state or a combination state with the ν(C=C) ring stretching mode. The transient response of fingerprint modes, such as the δ(NH₂) bending mode and the ν(C=C) ring stretching mode, suggests an underlying coupling mechanism that facilitates common intramolecular vibrational redistribution (IVR) pathways.

For instance, the vibrational lifetime of the |δ(NH₂)^1⟩ state is notably short (e.g., 0.60 ps in this compound and 0.44 ps in this compound···(DMSO)₂ complexes), contrasting with the longer population lifetime of the |ν(C=C)^1⟩ state (8.5 ps in this compound and 6.0 ps in this compound···(DMSO)₂). These lifetimes are observed to shorten by approximately 25% upon the formation of two hydrogen bonds with dimethyl sulfoxide (B87167) (DMSO) molecules.

Hydrogen Bonding Induced Enhancement of Fermi Resonances

Hydrogen bonding of the amino group in this compound leads to a significant enhancement of the NH₂ bending overtone absorption strength, primarily due to the Fermi resonance effect. This phenomenon occurs when the NH₂ bending overtone mode, which is intrinsically weak, becomes strongly coupled to the fundamental N-H symmetric and asymmetric stretching modes through Fermi resonance.

Quantitative analysis using a hybrid mode representation, incorporating experimental data from this compound with zero, one, or two hydrogen bonds to dimethyl sulfoxide (DMSO), reveals that the hydrogen bond is strongest in the single hydrogen-bonded complex. This is supported by observed changes in enthalpy, hydrogen-bonding-induced frequency shifts, and an increase in the transition dipole moment of the local N-H stretching oscillator.

Interestingly, linear IR overtone spectra show that the oscillator strength decreases upon hydrogen bonding for the N-H stretching overtones, which is the opposite effect observed for the fundamental N-H stretching transitions.

Nonlinear Two-Dimensional Infrared (2D-IR) Spectroscopy of this compound

Nonlinear two-dimensional infrared (2D-IR) spectroscopy is a powerful tool for investigating the complex vibrational landscape of this compound, particularly in revealing Fermi resonances due to its high sensitivity to inter-mode coupling. 2D-IR spectra provide detailed information on the N-H stretching overtone manifold and help determine the relative orientations of various IR transitions.

Studies employing 2D-IR spectroscopy on hydrogen-bonded this compound complexes in room-temperature solutions have provided direct insight into the anharmonicities, couplings, and relative orientations of transition dipole moments of N-H stretching oscillators. The technique has been used to investigate the vibrational energy flow dynamics, identifying primary accepting modes for N-H stretching excitations.

Analysis of N-H Stretching Vibrations and their Mechanisms

The N-H stretching vibrations in primary amines, such as this compound, typically manifest as two bands in the 3300-3000 cm⁻¹ region: an asymmetrical N-H stretch and a symmetrical N-H stretch. In this compound, the N-H stretching modes are crucial for understanding hydrogen bonding interactions and vibrational energy transfer.

The vibrational mechanism of N-H stretching vibrations in anilines is influenced by several factors: the direction of the transition moment, the extent of nitrogen lone pair and aromatic π-electron participation, and the direct field effect of ortho substituents. Hydrogen bonding interactions can cause frequency shifts; for instance, the NH₂ deformation vibration δ(NH₂) of aniline (B41778) can blue-shift by approximately 12 cm⁻¹ per intermolecular hydrogen bond with a neighboring DMSO molecule.

Influence of Deuteration on Vibrational Modes and Spectra

Deuteration significantly impacts the vibrational modes and spectra of this compound compared to its non-deuterated counterpart, aniline. The replacement of hydrogen atoms with deuterium (B1214612) atoms, particularly on the phenyl ring (C₆D₅NH₂), alters the mass of the vibrating units, leading to shifts in vibrational frequencies.

For this compound, the ring deuteration helps in decoupling the NH₂ bending fundamental from ring C-C stretching modes, which can otherwise lead to significant mode mixing in non-deuterated aniline. This isotopic substitution is crucial for isolating and studying the specific dynamics of the amino group. The inversion mode of the NH₂ group in this compound (C₆D₅NH₂) has been observed at 422 cm⁻¹, which is distinct from amino-deuterated aniline (C₆H₅ND₂) at 335 cm⁻¹.

Photoelectron Spectroscopy for Ultrafast Non-Adiabatic Dynamics

Photoelectron spectroscopy, particularly time-resolved photoelectron imaging (TRPEI), is employed to investigate ultrafast non-adiabatic dynamics in molecules like aniline and its deuterated forms. These techniques allow for the real-time tracking of processes occurring in the femtosecond region, including non-adiabatic transitions between electronic states.

Studies on aniline, including deuterated aniline (Aniline-d7, C₆H₅ND₂), have revealed direct population of the S₂(π3s/πσ) state upon photoexcitation. The photoelectron energy and angular distributions indicate a bifurcation of the Rydberg population into two non-radiative decay channels. One channel involves ultrafast relaxation from the Rydberg component of the S₂(π3s/πσ) state to the S₁(ππ) state, followed by slower relaxation back to the electronic ground state. The other channel appears to involve motion along the πσ dissociative potential energy surface. At higher excitation energies, the S₃(ππ) state is predominantly excited, undergoing highly efficient electronic relaxation to the ground state. Comparisons between aniline and Aniline-d7 confirm that the relaxation from the π3s component of the S₂(π3s/πσ) state to the S₁(ππ*) state is a primary relaxation pathway.

Data Tables

Here are some summarized data points related to this compound spectroscopy:

Spectroscopic ParameterValue (this compound)Context/NotesSource
δ(NH₂) Bending Overtone EnhancementHuge enhancement upon H-bondingDue to Fermi resonance with N-H stretches
δ(NH₂) Bending Mode Lifetime0.60 ps (this compound)Short vibrational lifetime
δ(NH₂) Bending Mode Lifetime (this compound···(DMSO)₂)0.44 psShortened by H-bonding
ν(C=C) Ring Stretching Mode Lifetime8.5 ps (this compound)Population lifetime
ν(C=C) Ring Stretching Mode Lifetime (this compound···(DMSO)₂)6.0 psShortened by H-bonding
NH₂ Inversion Mode (C₆D₅NH₂)422 cm⁻¹ (in argon complexes)Distinct from amino-deuterated aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about molecular structure, dynamics, and interactions. The strategic incorporation of deuterium, as seen in this compound, can significantly influence NMR experiments by simplifying spectra, reducing spin-spin coupling, and altering relaxation pathways, thereby enabling specialized investigations.

Studies of Intramolecular Proton Tautomerism via Deuterium T1 Relaxation

Deuterium (²H) NMR spin-lattice relaxation (T1) experiments are employed to investigate solution-phase, noncovalent interactions and molecular dynamics . While direct studies on intramolecular proton tautomerism in this compound using deuterium T1 relaxation are not explicitly detailed in the provided sources, the principle involves monitoring the relaxation behavior of deuterium nuclei to gain insights into molecular motion and exchange processes . For instance, ²H NMR T1 relaxation studies have been used to examine noncovalent interactions between other deuterated monoaromatic compounds (e.g., phenol-d5, pyridine-d5, benzene-d6) and humic acids, demonstrating the technique's capability to probe molecular interactions and dynamics . The longitudinal relaxation time (T1) is a measure of how long nuclear spin polarization can be stored, and its analysis can reveal kinetic information about dynamic processes like tautomerism . In the context of proton tautomerism, the exchange of protons can affect the local magnetic environment and, consequently, the relaxation rates of nearby deuterium nuclei, providing a pathway to study such ultrafast processes .

Solid-State NMR for Thermodynamic and Kinetic Characterization

Solid-state NMR (SSNMR) spectroscopy is an invaluable tool for elucidating the structural, dynamic, and compositional properties of chemical compounds in their solid forms, including crystalline and amorphous states . Techniques like magic-angle spinning (MAS) and cross-polarization (CP) are employed to enhance spectral resolution and sensitivity in SSNMR .

For thermodynamic and kinetic characterization, SSNMR can provide insights into molecular motions and phase transitions in the solid state . For perdeuterated proteins, N-15 T1 relaxation times measured by MAS solid-state NMR can reveal information about proton-driven N-15, N-15 spin diffusion and fluctuations in relaxation times within secondary structure elements, which may indicate correlated motions . While specific data for this compound in solid-state NMR for thermodynamic and kinetic characterization are not provided, the general principles of SSNMR apply. It can be used to study the dynamics of perdeuterated molecules, where the absence of proton signals simplifies the spectra and allows for more focused analysis of other nuclei like nitrogen or carbon, which would be relevant for this compound if it were 13C or 15N labeled .

Hyperpolarization Techniques (e.g., Para-Hydrogen Induced Polarization, PHIP)

Hyperpolarization techniques significantly enhance the sensitivity of NMR and Magnetic Resonance Imaging (MRI) signals by several orders of magnitude, overcoming the inherent low sensitivity of these methods . Para-Hydrogen Induced Polarization (PHIP) is one such technique that allows for the rapid generation of hyperpolarized molecules, often within seconds .

The design of perdeuterated 15N-containing molecules with prolonged longitudinal relaxation times (T1) is a critical area of research in hyperpolarization . T1 is a measure of how long hyperpolarization can be stored, and longer T1 times are crucial for extending the traceability of hyperpolarized contrast agents . Studies have reported the design and investigation of perdeuterated 15N-containing molecules, including tertiary amine aniline derivatives, that exhibit T1 relaxation times of several minutes . For example, a 15N-pyridinium derivative showed a 15N-T1 of about 8 minutes in water, demonstrating the potential for long-term storage of polarization in aqueous media . The synthesis of 15N-aniline-d5 has been achieved through a two-step procedure from benzene-d5 (B80986), and mono-allylation of 15N-aniline-d5 with allyl bromide-d5 yielded hyperpolarizable derivatives .

Table 1: Key Characteristics of Hyperpolarized 15N-Containing Aniline Derivatives

Compound Type15N-T1 (in MeOD/Water)15N-Polarization (P)Signal Enhancement (ε)
Tert-amine Aniline DerivativesSeveral minutes Not specifiedNot specified
Quaternary Pyridinium (B92312) Derivative~8 minutes (water) Up to 8% 15,000-fold (water)

Note: Data extracted from sources . Specific T1 values for tert-amine aniline derivatives are not explicitly quantified in the provided snippets beyond "several minutes".

Hyperpolarization techniques, including PHIP, hold significant promise for improving the sensitivity of Magnetic Resonance Imaging (MRI) contrast agents by over 10,000-fold . This enhanced sensitivity allows for the creation of new contrast agents to study and diagnose diseases in vivo . While typical hyperpolarized contrast agents are traceable for only 2-3 minutes, the development of molecules with prolonged T1 relaxation times, such as the perdeuterated 15N-containing aniline and pyridinium derivatives, is crucial for extending tracking times in diagnostic and monitoring applications . The pyridinium motif, for instance, is found in various drug molecules and drug delivery systems, making hyperpolarized derivatives with long T1 times highly relevant for biomedical imaging . Recent demonstrations include in vivo detection of SABRE-hyperpolarized contrast using [1-13C]pyruvate, highlighting the potential for metabolic tracking and molecular imaging .

Design of Perdeuterated 15N-Containing Molecules with Prolonged Relaxation Times

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to identify and quantify molecules based on their mass-to-charge ratio. This compound is frequently employed in various MS applications, leveraging its isotopic difference from non-deuterated aniline to enhance accuracy and selectivity.

This compound as an Internal Standard for Quantitative Analysis

This compound is widely recognized and utilized as an internal standard for the accurate quantification of aniline and related compounds in complex matrices . The use of a stable isotope-labeled internal standard like this compound is critical in analytical chemistry because it can compensate for variations in sample preparation, matrix effects, and instrumental response, thereby improving the precision and accuracy of quantitative measurements . Its structural similarity to aniline ensures that it behaves similarly throughout the analytical process, from extraction to ionization, while its distinct mass allows for separate detection and quantification .

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique frequently employed for the determination of trace organic pollutants in environmental samples. This compound has been effectively used as a surrogate substance in LC-MS/MS methods for the rapid determination of aniline in environmental water samples .

Table 1: LC-MS/MS Performance for Aniline Quantification Using this compound as Internal Standard

ParameterValue / RangeReference
Linearity Range0.05 – 2.0 μg/L
Repeatability (RSD)3.2% (for 0.05 μg/L, n=7)
Recovery Rate99.0 – 102%
Recovery Rate RSD3.4 – 7.7%

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique where this compound plays a vital role as an internal standard for the quantification of aniline and its derivatives. This method is particularly useful for analyzing volatile and semi-volatile compounds. For instance, this compound has been employed in the determination of aniline in chalk, distinguishing between free aniline and aniline released from azo colorants after reductive cleavage . In such applications, the ether extract of the sample, containing the target amines, is concentrated and diluted in a solvent containing the this compound internal standard before GC-MS analysis . This ensures accurate quantification even at low levels, with reported detection capabilities down to 1 mg/kg if released from chalk .

This compound has also been successfully applied as an internal standard in GC-MS methods for the quantification of hair dye ingredients in hair products . Despite aniline lacking a hydroxyl group, this compound was found suitable due to its similar phenylamine structure to most hair dye ingredients and its absence in the sample matrices . Its inclusion helps to mitigate sample losses during pretreatment and signal distortions during instrumental detection . Calibration curves established for hair dye ingredients using this compound as an internal standard showed high linearity, with determination coefficients (r²) greater than 0.996 . The limits of detection (LODs) and limits of quantification (LOQs) were determined to be within 0.02–2.58 µg/g and 0.05–7.75 µg/g, respectively . Precision and accuracy for intra-day assays were in the ranges of 1.16–17.32% and 0.64–13.84%, respectively, while inter-day assays showed ranges of 0.64–14.59% for precision and 0.44–14.70% for accuracy .

Table 2: GC-MS Performance for Hair Dye Ingredient Quantification Using this compound as Internal Standard

ParameterValue / RangeReference
Determination Coefficient (r²)>0.996
LODs0.02–2.58 µg/g
LOQs0.05–7.75 µg/g
Intra-day Precision1.16–17.32%
Intra-day Accuracy0.64–13.84%
Inter-day Precision0.64–14.59%
Inter-day Accuracy0.44–14.70%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Environmental Analysis

Ionization and Fragmentation Mechanisms of this compound Molecular Ions

Understanding the ionization and fragmentation mechanisms of this compound molecular ions is crucial for interpreting mass spectra and developing new analytical methods. Multiphoton ionization studies of aniline, including this compound, have been conducted to elucidate these mechanisms . When subjected to multiphoton ionization, this compound, like its non-deuterated counterpart, undergoes characteristic fragmentation pathways.

Studies on the fragmentation of deuterated fentanyl, which contains a deuterated aniline moiety, provide insights into how the this compound structure behaves under mass spectrometric conditions. These studies confirm that the deuterated aniline moiety is incorporated at various steps along the fragmentation pathways . For example, the loss of this deuterated aniline moiety can lead to specific fragment ions, which helps in tracing the molecular structure and understanding the dissociation processes . The prominent intensity of certain metastable ion peaks in multiphoton mass spectrometry of aniline cations suggests a narrow energy distribution within the cation, consistent with a "ladder switching" multiphoton excitation mechanism . While specific m/z values for this compound fragmentation were not detailed in the provided snippets, the general principles of fragmentation and the utility of deuteration in elucidating pathways are well-established.

Resonance-Enhanced Multiphoton Ionization (REMPI) and Ion Dip Spectroscopy

Resonance-Enhanced Multiphoton Ionization (REMPI) is a powerful spectroscopic technique that combines laser spectroscopy with mass spectrometry. It involves the absorption of multiple photons, where at least one photon absorption is resonant with an electronically excited intermediate state, followed by further photon absorption that leads to ionization . This technique provides highly selective and sensitive detection capabilities, often revealing spectroscopic information, such as rotational structure, that is not accessible through single-photon methods . When coupled with Time-of-Flight Mass Spectrometry (TOFMS), REMPI allows for on-line monitoring of trace compounds in complex mixtures .

Ion Dip Spectroscopy (IDS), a variation of double optical resonance, is particularly effective for probing higher excited electronic states and their vibrational structure, especially for states that are too short-lived for conventional detection methods . In IDS experiments, two tunable lasers are typically used in conjunction with a supersonic molecular beam and a time-of-flight mass spectrometer . The first laser generates an ion signal via resonance two-photon ionization (R2PI) through an excited intermediate state (e.g., S1). A second, synchronous laser is then tuned through higher excited electronic states (Sn). When the second laser's energy matches an absorption from the intermediate state, it competes with the ionization process, leading to a "dip" in the ion signal .

Ion dip spectra for the Sn(υ) ← S1(υ = 0) absorption of both aniline and this compound have been successfully recorded using this technique . For this compound, the S_n ← S_1 origin transition wavelength was observed at 779.2 nm, corresponding to an absolute energy of 47045 cm⁻¹ (5.833 eV) above the S₀ vibrationless level . These studies provide valuable insights into the electronic structure and vibrational dynamics of this compound in its excited states.

Time-of-Flight Mass Spectrometry in Supersonic Molecular Beams

Time-of-Flight Mass Spectrometry (TOFMS) is a mass analysis technique that measures the time it takes for ions to travel a known distance to a detector. Its ability to display the full mass spectrum from a single ionization pulse makes it particularly advantageous for experiments utilizing pulsed laser ionization sources, where scanning mass spectrometers might be impractical due to low laser repetition rates . TOFMS instruments are also noted for their mechanical simplicity and high transmission efficiency .

The integration of TOFMS with supersonic molecular beams significantly enhances the resolution and selectivity of spectroscopic investigations . Supersonic expansion cools the molecules translationally and rotationally, populating primarily the lowest vibrational level of the ground electronic state . This cooling simplifies absorption and excitation spectra, leading to sharper spectral features and enabling state-selective experiments . For aniline, a TOF mass spectrum of the parent peak (m/z = 93) taken using laser photoionization at 293.77 nm (at the peak of the ¹A₁→¹B₂ transition origin) demonstrated a resolution of 800 . This high resolution, often limited by the laser pulse width, is crucial for distinguishing closely related species or isotopic variants like this compound . The use of skimmed beams and differential pumping in these setups helps maintain low pressures in the flight tube, minimizing contamination and improving signal quality .

Strategies for Enhancing Linear Dynamic Range and Sensitivity in Mass Spectrometry

This compound plays a critical role in quantitative mass spectrometry (MS) due to its isotopic labeling, serving as an ideal internal standard for the quantification of aniline and related compounds. Its use is a key strategy for enhancing both linear dynamic range (LDR) and sensitivity.

Role of this compound as an Internal Standard

Deuterated internal standards like this compound are indispensable in analytical chemistry, particularly in mass spectrometry, for achieving high precision and accuracy.

Compensation for Matrix Effects and Variability: this compound is chemically identical to aniline but differs in mass, allowing it to behave in a nearly identical manner throughout the sample preparation and analysis process. This mirroring effect enables it to effectively compensate for variations introduced by sample matrix effects, ionization efficiency fluctuations, and losses during extraction or other preparatory steps. By adding a known amount of this compound to each sample, the ratio of the analyte signal to the internal standard signal can be used for quantification, making the measurement independent of these variations.

Applications in GC-MS and LC-MS/MS: this compound is widely used as an internal standard for the quantification of aniline in various matrices, including environmental water samples, using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For instance, in the determination of aniline in chalk, this compound was used as a precaution for quantification. Similarly, in rapid determination of aniline in environmental water, this compound was added as a surrogate substance for LC-MS/MS analysis.

Enhancing Linear Dynamic Range (LDR)

The use of this compound as an internal standard significantly contributes to extending the linear dynamic range of quantitative MS methods.

Calibration Curve Linearity: By normalizing the analyte signal to that of the internal standard, a more robust calibration curve can be generated, maintaining linearity over a broader concentration range. For example, in LC-MS/MS methods for aniline analysis, excellent linear dynamic ranges have been reported. One study demonstrated a linear dynamic range of 0.1-50 ng/mL for aniline in human urine with correlation coefficients (r) greater than 0.999. Another study for aniline in environmental water reported good linearity in the range of 0.05-2.0 µg/L. In a UHPLC/MS/MS method for aniline and its derivatives, the linear concentration range for aniline was 0.01-100 µg/L with a regression coefficient (R²) of 0.995. Table 1: Reported Linear Dynamic Ranges for Aniline Quantification using this compound

Analytical MethodAnalyteLinear Dynamic RangeCorrelation Coefficient (r/R²)MatrixReference
LC-MS/MSAniline0.1-50 ng/mL>0.999Human Urine
LC-MS/MSAniline0.05-2.0 µg/LGood linearityEnvironmental Water
UHPLC/MS/MSAniline0.01-100 µg/L0.995Water
Enhancing Sensitivity

Isotopically labeled internal standards like this compound contribute to improved sensitivity in mass spectrometry by allowing for precise detection of trace amounts of the analyte.

Co-elution and Distinct Detection: Deuterated standards can co-elute with the analyte in chromatographic separation, but their different masses allow for separate and distinct detection by the mass spectrometer. This is particularly advantageous in LC-MS methods where the added selectivity of the MS detector allows independent measurement even if peaks co-elute.

Multiple Reaction Monitoring (MRM): The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode further enhances sensitivity and selectivity. This mode allows for the detection of specific precursor-product ion transitions for both the analyte and the internal standard, minimizing interference from the sample matrix.

Limits of Detection (LOD) and Quantification (LOQ): The effectiveness of this compound in enhancing sensitivity is reflected in the low limits of detection (LOD) and quantification (LOQ) achieved in analytical methods. For instance, in LC-MS/MS analysis of aromatic amines in human urine, the LOD and LOQ for target analytes were in the range of 0.025-0.20 ng/mL and 0.1-1.0 ng/mL, respectively. For a UHPLC/MS/MS method, the LOQs for aniline in water samples ranged from 0.01 to 0.5 µg/L. Table 2: Reported Sensitivity Parameters for Aniline Quantification using this compound

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)MatrixReference
LC-MS/MSAniline0.025-0.20 ng/mL0.1-1.0 ng/mLHuman Urine
UHPLC/MS/MSAnilineN/A0.01-0.5 µg/LWater

Elucidation of Reaction Mechanisms and Kinetic Isotope Effects with Aniline D5

Investigation of Reaction Pathways and Intermediates

Deuterium (B1214612) labeling with Aniline-d5 is instrumental in identifying reaction pathways and transient intermediates. By observing the fate of the deuterium atoms, researchers can deduce which bonds are broken and formed during a reaction. For instance, in studies involving the synthesis of primary anilines from cyclohexanones and hydrazine, the reaction proceeds through stable azine intermediates, followed by hydrogen transfer and N-N cleavage. Deuterated analogs could be used to confirm these proposed steps and track the hydrogen atoms involved in aromatization . Similarly, in electrophilic substitution reactions of anilines, the electron-donating amino group activates the ortho- and para-positions. Using this compound could help confirm the regioselectivity and identify any intermediate species formed during the substitution process .

Studies of Unimolecular Dissociation of this compound Molecular Ions

Mass spectrometry, particularly electron impact mass spectrometry (EI-MS), combined with deuterium labeling, is a powerful technique for investigating the unimolecular dissociation pathways of molecular ions. Studies on the unimolecular dissociation of the aniline (B41778) molecular ion have shown that the activation of the [C6H5NH2]•+ ion leads to the formation of the cyclopentadiene (B3395910) ion ([C5H6]•+) with the elimination of a neutral HNC molecule . When this compound is used, the fragmentation patterns can reveal whether the molecular cation isomerizes prior to dissociation. For example, the formation of CD3+ ions from this compound suggests that the aniline molecular cation isomerizes before fragmentation, indicating a complex potential energy surface for its dissociation .

Mechanistic Insights from H/D Exchange Reactions

Hydrogen/Deuterium (H/D) exchange reactions involving this compound provide crucial mechanistic insights, particularly regarding the lability of C-H and N-H bonds and the involvement of acid-base catalysis. The rate and selectivity of H/D exchange are highly dependent on factors such as pH, temperature, and the presence of catalysts . For instance, in transition metal-catalyzed directed H/D exchange reactions, the choice of deuterium source (e.g., D2O or CD3OD) and the substrate structure significantly influence the deuteration mechanism . This compound can be used as a substrate or a deuterium source to study these exchanges, revealing the reversibility of C-H activation steps and the influence of directing groups .

Role of Deuterium Labeling in Understanding Non-Adiabatic Dynamics and Relaxation Pathways

Deuterium labeling, as seen with deuterated aniline, is critical for understanding non-adiabatic dynamics and relaxation pathways in excited electronic states. Time-resolved photoelectron imaging studies on aniline and its deuterated analogues (like Aniline-d7, which includes deuterium on the amino group, or this compound for ring deuteration) have investigated electronic relaxation dynamics following UV excitation . These studies reveal that both S1(ππ) and S2(3s/πσ) electronic states can be directly populated upon excitation. The S2(3s/πσ) state can then decay via direct dissociation along the N-X stretching coordinate (where X is H or CH3) or through internal conversion to the S1(ππ) state . The invariance of decay times in deuterated aniline suggests that S1 → S2 tunneling is not favored, providing key information about the coupling mechanisms between excited states .

Surface Reaction Mechanisms Involving Deuterated Anilines (e.g., N-H Dissociation on Semiconductor Surfaces)

Deuterated anilines, including this compound, are valuable for investigating surface reaction mechanisms, particularly N-H bond dissociation on semiconductor surfaces. Organic functionalization of semiconductor surfaces is crucial for developing new materials and devices, and understanding the attachment chemistry is vital . Studies have shown that competing reaction pathways, such as N-H bond dissociation and dative bonding through the nitrogen lone pair, can occur . By using deuterated anilines, researchers can track the N-D bond dissociation on surfaces like Si(100)-2x1, providing insights into the rate-limiting steps and the nature of surface passivation . This helps in identifying how different functional groups react and compete at the surface.

Kinetic Isotope Effect (KIE) Studies using this compound

Kinetic isotope effects (KIEs) are a cornerstone of mechanistic organic chemistry, and this compound is frequently employed in such studies to identify transition states and rate-determining steps . KIEs arise from the difference in vibrational frequencies between isotopically substituted molecules, affecting reaction rates.

For instance, primary and secondary α-deuterium KIEs have been observed with deuterated aniline nucleophiles in S_N2 reactions of 1-phenylethyl and benzyl (B1604629) benzenesulfonates . These observations provide evidence supporting specific transition state mechanisms, such as a four-center transition state for the former reaction .

Another example involves palladium-catalyzed spirocyclization reactions where KIE experiments using this compound (1a-D5) have supported a turnover-limiting C-H functionalization step in the catalytic cycle . The comparison of reaction rates between the unlabeled compound and this compound can quantify the involvement of the C-H bond breaking in the rate-determining step.

Table 1: Example of Kinetic Isotope Effect Data

Reaction SystemIsotope Effect (kH/kD)Mechanistic InsightSource
S_N2 reaction of 1-phenylethyl benzenesulfonatePrimary/Secondary α-DSupports four-center transition state mechanism
Palladium-catalyzed spirocyclization (using 1a-D5)kH/kD > 1C-H functionalization is turnover-limiting step
N,N-dimethyl-d6-aniline + methyl p-toluenesulfonate0.88 (at 51°C)Steric interactions primarily explain the isotope effect, enthalpy-driven at this temp.

Note: The specific kH/kD values for the S_N2 reaction were not provided in the snippet, only that primary and secondary KIEs were observed. For the palladium-catalyzed spirocyclization, the snippet indicates KIE experiments support a C-H functionalization step, implying kH/kD > 1 for a normal KIE.

These studies highlight this compound's critical role in providing quantitative data that underpins the theoretical understanding of reaction kinetics and mechanisms.

Computational and Theoretical Chemistry of Aniline D5

Quantum Chemical Calculations for Structural and Spectroscopic Analysis

Quantum chemical calculations are fundamental tools for investigating the molecular structure and spectroscopic properties of compounds like Aniline-d5. These methods provide insights into geometries, vibrational modes, and electronic transitions.

Ab Initio Methods and Density Functional Theory (DFT)

Ab initio methods and Density Functional Theory (DFT) are widely employed for the quantum chemical analysis of molecular systems, including this compound . These computational approaches allow for the determination of optimized molecular geometries by finding energy minima with respect to nuclear coordinates . DFT, particularly with hybrid functionals like B3LYP, is recognized for its effectiveness and computational efficiency in describing the electronic structure of organic compounds containing heteroatoms . For instance, calculations at the B3LYP/6-31G(d,p) level have been used to investigate the structures and relative stabilities of isomers of related Schiff base compounds, with experimental crystallographic data validating the computational models . The use of basis sets that include polarization and diffuse functions, such as 6-31+G(d), is often necessary to accurately describe intermolecular interactions like hydrogen bonds .

Prediction of Vibrational Frequencies and Intensities

Computational methods are essential for predicting the vibrational frequencies and intensities of molecules, which are crucial for interpreting infrared (IR) and Raman spectra . For aniline (B41778) derivatives, theoretical studies have been conducted using DFT methods, such as B3LYP, with various basis sets including 6-31G(d), 6-31G(d,p), 6-31++G(d,p), and 6-311++G(d,p) . These calculations provide harmonic vibrational frequencies that, when scaled, show good agreement with experimental data . Scaling factors are often applied to calculated harmonic frequencies to account for anharmonicity in real systems and improve agreement with experimental values . For example, specific scaling factors (e.g., 0.952 for N-H stretching and 0.981 for C-N, C-X, C=C, N-H bending bonds) have been used for aniline derivatives . The accuracy of these predictions allows for reliable assignment of experimental vibrational bands .

Analysis of Molecular Orbitals and Electronic Structure

The analysis of molecular orbitals (MOs), particularly frontier molecular orbitals (HOMO and LUMO), provides critical insights into the electronic structure and reactivity of molecules like this compound . Quantum chemical calculations, including time-dependent DFT (TD-DFT), are used to determine these orbitals and understand electron density distribution . For instance, in related aromatic systems, the analysis of localized molecular orbitals, such as Natural Bonding Orbitals (NBO) or Natural Localized Molecular Orbitals (NLMO), can help interpret properties like NMR chemical shifts, revealing the roles of sigma and pi orbitals in electron donor and acceptor group effects . The redistribution of electron densities, as seen in frontier molecular orbitals, can indicate intramolecular charge separation characteristics .

Computational Modeling of Hydrogen Bonding and Intermolecular Interactions

Computational modeling is extensively used to study hydrogen bonding and other intermolecular interactions involving this compound and related molecules . These interactions are crucial for understanding solvation processes, solution dynamics, and cluster formation . Ab initio calculations, often at levels such as MP2/6-31G(d), have been employed to identify stable isomers of aniline dimers and their solvated clusters, elucidating their electronic, vibrational, and molecular structures .

Hydrogen bonds, a unique type of interaction typically involving a hydrogen atom between two more electronegative atoms (e.g., O-H···O, O-H···N), are a significant focus . Computational studies have investigated various possible interactions, including hydrogen donor/acceptor arrangements and hydrogen bonding of solvent molecules through their hydrogen atoms with the aromatic π-electron density of the aniline ring . Molecular dynamics (MD) simulations can further analyze these interactions, for example, by calculating interaction energies between molecules in a solvent system . The importance of hydrogen bonding interactions for cluster properties has been demonstrated through comparisons between experimental results and calculations .

Simulation of Reaction Mechanisms and Energetics

Computational simulations are vital for understanding reaction mechanisms and energetics, providing detailed pathways and energy profiles for chemical transformations involving this compound . These studies can reveal unusual reaction pathways and the influence of molecular structure on reactivity .

Potential Energy Surfaces for Dissociation and Rearrangement

Potential Energy Surfaces (PES) are central to simulating reaction mechanisms, particularly for dissociation and rearrangement processes . A PES maps the energy of a molecular system as a function of its atomic coordinates, allowing for the identification of reactants, products, intermediates, and transition states . For aniline, studies have explored its interaction with femtosecond radiation, where quantum chemical calculations revealed unusual reaction pathways for molecular rearrangement .

Computational methods can investigate the dissociation of molecules by considering transition states and propagating nuclear wave packets on potential energy surfaces . For instance, the dissociation of aniline in its triplet electronic state has been explored, with calculations demonstrating that population loss from the T1(³ππ*) state is dominated by C₆H₅NH₂ → C₆H₅NH• + H• dissociation . The determination of minimum energy crossing points between different electronic states is also possible, allowing for the computation of intersystem crossing rates . Furthermore, the structure and dynamics of van der Waals complexes, such as aniline-argon, can be studied by determining their intermolecular potential energy surfaces, which reveal local minima corresponding to stable conformers and provide insights into vibrational states .

Non-Adiabatic Quantum Dynamics Simulations

Non-adiabatic quantum dynamics simulations are computational methods used to study chemical processes where the Born-Oppenheimer approximation breaks down, meaning the electronic and nuclear motions are coupled and cannot be treated independently . These simulations are crucial for understanding phenomena such as photophysical and photochemical reactions, electron transfer, and energy relaxation processes, where transitions between different electronic states occur . The theoretical investigation of non-adiabatic processes is complex due to the coupled electron-nuclear dynamics . While quantum algorithms are being developed to address the computational scaling challenges for simulating such reactions , specific non-adiabatic quantum dynamics simulations focusing on this compound were not found in the reviewed literature.

Multi-Scale Computational Approaches (e.g., QM/MM, DFT/KMC, Molecular Dynamics)

Multi-scale computational approaches combine different levels of theory to model complex chemical and biological systems, balancing accuracy with computational feasibility . These methods are particularly useful for systems too large to be treated entirely by high-level quantum mechanical (QM) methods alone.

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods partition a system into a smaller, chemically active region treated with quantum mechanics (QM) and a larger surrounding environment described by molecular mechanics (MM) . This allows for the accurate description of local electronic effects while incorporating the influence of the environment at a reasonable computational cost . QM/MM simulations are powerful tools for understanding mechanisms of chemical and biological processes in solution or enzymes . Implementations often involve loose or tight coupling of QM and MM modules, with advancements focusing on scalability and efficient communication .

Molecular Dynamics (MD): Molecular Dynamics simulations track the time evolution of a system of interacting atoms by solving Newton's equations of motion. MD simulations provide insights into the dynamic behavior, conformational changes, and thermodynamic properties of molecules. They can be performed at various levels, including pure-MM, pure-QM, or fixed/adaptive-partitioning QM/MM levels .

Despite the broad applicability of these multi-scale computational approaches in chemistry, specific studies detailing their application to this compound were not identified within the scope of this review.

Development of Theoretical Models for Chemical Reactivity

Theoretical models for chemical reactivity aim to predict and explain how molecules interact and transform. These models are built upon fundamental principles of quantum mechanics and statistical mechanics, often employing concepts like frontier molecular orbital theory, reaction force analysis, and transition state theory to elucidate reaction mechanisms, kinetics, and thermodynamics. For aromatic amines like aniline, reactivity is influenced by the electron-donating amino group, leading to characteristic reactions such as electrophilic aromatic substitution and affecting its basicity . While the chemical stability and reactivity of non-deuterated aniline have been investigated under various conditions, including high pressure , specific theoretical models developed solely for the chemical reactivity of this compound were not found in the current search results.

Compound Information

The following table lists the chemical compound mentioned in this article along with its PubChem CID.

Advanced Research Applications of Aniline D5 in Diverse Fields

Isotope Tracing and Metabolic Pathway Elucidation

Isotope tracing studies utilize the mass difference between deuterium (B1214612) and hydrogen to track molecular movement and transformation within intricate systems without significantly altering their chemical reactivity. Aniline-d5 serves as a prominent example of such a tracer.

Drug Metabolism Studies

In pharmaceutical research, this compound is extensively employed for investigating drug metabolism and pharmacokinetics. The strategic introduction of deuterium atoms into a drug molecule can induce a kinetic isotope effect, which can modify the drug's absorption, distribution, metabolism, and excretion (ADME) properties. This modification can potentially lead to enhanced metabolic stability, improved oral bioavailability, and the possibility of lower therapeutic dosages.

This compound functions as a deuterated isotope marker for isotope tracing in drug metabolism studies. For instance, it has been used as a precursor in the synthesis of deuterated analogs of active pharmaceutical ingredients (APIs), such as IQS016-d5 and atorvastatin. The incorporation of a penta-deuterophenyl group derived from this compound into IQS016-d5 has demonstrated superior metabolic stability when compared to its non-deuterated counterpart. This application is critical for understanding the metabolic fate of drugs and pinpointing their sites of metabolism, thereby guiding the rational design of more stable and effective therapeutic agents.

Furthermore, this compound, in conjunction with non-deuterated aniline (B41778), has been instrumental in developing stable isotope labeling derivatization (SILD) methods for the quantitative monitoring of aromatic carboxylic acids (ACAs) metabolites. This methodology, when combined with multiple-mass spectrometry (MMS) technologies, has shown a remarkable improvement in detection sensitivity, increasing it by up to 500-fold. This significant advancement is particularly valuable for systematically studying the metabolic profiles of trace drugs in both in vitro and in vivo models, including those involving intestinal bacteria incubation.

Table 1: Comparative Metabolic Stability of IQS016 and its Deuterated Analog

Compound Precursor Used Metabolic Stability (Rat-liver microsomes) Effect on Tyrosine Kinase Receptors
IQS016 N/A Low (less than 50% remaining after 60 min) Good biological activity (DDR2 inhibitor)
IQS016-d5 Aniline-2,3,4,5,6-d5 Improved metabolic stability Higher inhibitory effect

Environmental Fate and Degradation Studies of Chemicals

This compound is also applied in environmental evaluation and analysis, specifically in isotope tracing studies aimed at understanding the environmental fate and degradation pathways of various chemicals. While aniline itself undergoes biodegradation, photodegradation, and adsorption in aquatic and terrestrial environments, with reported half-lives of approximately 2.3 days in industrial rivers and 2 hours in the atmosphere, this compound serves as a valuable tracer to investigate these processes with enhanced precision.

As a model compound, this compound can be utilized in mechanistic studies to elucidate the photodegradation kinetics and pathways of emerging contaminants in aqueous environments. By tracking the deuterated molecule, researchers can gain deeper insights into the formation of transformation products and the underlying degradation mechanisms, which are crucial for comprehensive environmental risk assessment and the development of effective remediation strategies.

Building Block in the Synthesis of Complex Deuterated Molecules

This compound serves as a fundamental building block in the synthesis of a wide array of complex deuterated molecules. Its deuterated aromatic ring provides a stable and non-exchangeable label that can be incorporated into larger chemical structures.

Deuterated Active Pharmaceutical Ingredients (APIs)

The demand for deuterated active pharmaceutical ingredients (APIs) has significantly increased due to their potential to exhibit improved metabolic profiles, enhanced oral bioavailability, and the possibility of reduced dosages compared to their non-deuterated counterparts. this compound is a key reagent in the preparation of these deuterated drugs.

Scalable and robust methodologies are being developed for the large-scale deuterium labeling required in industrial settings. For instance, nanostructured iron catalysts have demonstrated the ability to facilitate the selective deuteration of anilines, including this compound, using cost-effective D₂O under hydrogen pressure. This enables the efficient synthesis of deuterated building blocks that can then be used to construct complex APIs. The capacity to synthesize specific deuterated analogs on a multi-gram scale using mild reaction conditions makes this compound a practical starting material for the development of new drug candidates.

Deuterated Agrochemicals

Beyond pharmaceuticals, this compound finds application in the synthesis of deuterated agrochemicals. Aniline is a common starting material for various agricultural chemicals, and its deuterated form allows for the creation of agrochemical analogs with potentially altered properties, mirroring the advantages observed in deuterated APIs. Deuterated agrochemicals can be prepared from corresponding deuterated anilines, enabling researchers to study their environmental persistence, degradation pathways, and efficacy with greater accuracy. This is particularly important for understanding the environmental impact and optimizing the performance of agricultural products.

Analytical Chemistry Method Development and Validation

This compound is an invaluable standard in analytical chemistry, particularly in the development and validation of highly sensitive and accurate quantification methods.

It is widely employed as an internal standard for the quantification of aniline and its derivatives using advanced mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The utilization of an isotopically labeled internal standard like this compound is crucial for compensating for matrix effects, variations in sample preparation, and instrument response, thereby significantly improving the accuracy and precision of analytical measurements.

For example, in the analysis of environmental water samples, this compound has been successfully used as a surrogate substance in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for determining trace levels of aniline. Studies have consistently demonstrated excellent linearity of calibration curves and high recovery rates when this compound is employed as an internal standard in such analyses.

Table 3: Performance Parameters of LC-MS/MS Method for Aniline in Environmental Water

Parameter Value
Linearity Range 0.05 – 2.0 μg/L (Aniline)
Repeatability (RSD) <0.82% (Aniline standard, 0.02 μg/L, n=5)
Recovery Rate 99.0 – 102% (Aniline in environmental water)
RSD (Recovery Test) 3.4 – 7.7%

Method Optimization for Trace Analysis

This compound is extensively utilized as an internal standard in analytical methods for the trace analysis of aniline and its derivatives. The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for matrix effects, analyte loss, and potential contamination during sample preparation and analysis . In complex matrices, such as water samples, direct injection ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have been developed for the rapid and sensitive determination of trace amounts of aniline. The incorporation of this compound as an internal standard in such methods ensures accuracy and robustness by mirroring the behavior of the unlabeled analyte throughout the analytical process . This approach significantly reduces the need for time-consuming and labor-intensive sample preparation steps, thereby enhancing sample throughput and preventing analyte loss .

Table 1: Example of this compound Application in Trace Analysis Method Optimization

AnalyteInternal StandardAnalytical TechniqueMatrixKey Benefit
Aniline and derivativesThis compoundUHPLC-MS/MSWaterCompensation for matrix effects and analyte loss, improved accuracy and robustness

Use in Quality Control and Reference Standards

This compound serves as a critical component in quality control processes and as a reference standard, particularly in pharmaceutical analytical testing and environmental analysis . Its high isotopic purity and well-defined molecular weight (98.16 g/mol ) make it an ideal stable isotope-labeled analytical standard . Reference materials like this compound are produced under stringent quality requirements, often adhering to international standards such as ISO 17034, ensuring their reliability for analytical measurements . They are employed for daily analysis and testing, method evaluation, and instrument calibration, providing traceability of quantitative values through verified production and measurement methods . The stability and uniformity of this compound reference materials are rigorously tested, typically via Gas Chromatography (GC), to ensure consistent performance over their validity period .

Proteomics Research Applications

In proteomics, stable isotope labeling is a cornerstone for quantitative analysis of complex biological samples using high-throughput mass spectrometry . Aniline, including its deuterated forms like this compound, is employed in various isotope-labeling strategies. One such approach, known as Aniline Benzoic Acid Labeling (ANIBAL), utilizes both ¹²C and ¹³C forms of aniline and benzoic acid to modify carboxylic and amino groups of proteins, respectively . This "twin chemistry" approach allows for the simultaneous labeling of two frequent amino acid functionalities, significantly increasing the quantifiable information from complex protein mixtures . The use of aniline in these methods provides convenient mass peak spacing (e.g., 6 Da for ¹²C/¹³C pairs) without causing chromatographic discrimination or altering fragmentation behavior, which is crucial for accurate relative quantification of proteins . While ¹³C-aniline is often preferred to avoid potential deuterium loss issues associated with some deuterium-labeled compounds, this compound can still be valuable in specific contexts where deuterium exchange is not a concern or can be controlled .

Table 2: Aniline-based Labeling in Proteomics

Labeling StrategyReagents UsedTarget Amino Acid FunctionalitiesKey Advantage
ANIBALAniline (¹²C/¹³C), Benzoic Acid (¹²C/¹³C)Carboxylic and Amino groupsIncreased quantifiable information from complex protein samples, no chromatographic discrimination

Studies of Intermolecular Interactions in Biological Systems

This compound, particularly through its application in Nuclear Magnetic Resonance (NMR) spectroscopy, is instrumental in studying intermolecular interactions in biological systems. Deuterium labeling, as seen in this compound, can be used to probe molecular orientations and extract information about liquid-state structure via very high-field ²H NMR spectra . NMR spectroscopy is a powerful technique for investigating dynamic features and intermolecular interactions of biological macromolecules at atomic resolution . The ability of deuterium to serve as a non-perturbing label allows researchers to study interactions without significantly altering the native biological environment .

Hydrogen Bonding in Drug-Protein Complexes

Hydrogen bonding is a fundamental intermolecular interaction critical for drug-protein binding and molecular recognition . Aniline derivatives, including deuterated forms, are used in NMR studies to quantify hydrogen-bond accepting abilities of organic molecules . While specific direct examples of this compound in drug-protein hydrogen bonding studies are less commonly highlighted in general literature compared to its use as an internal standard or in quantitative proteomics, the principles of deuterium labeling in NMR apply. Deuterium isotope effects on chemical shifts, observable through NMR, are a useful tool for establishing the presence and characteristics of intramolecular hydrogen bonds, even in complex biomolecules like proteins . For instance, NMR methods can characterize the dynamics of charged side chains in proteins and their hydrogen bonds, which are vital for protein function . The introduction of deuterium, which causes minimal perturbation, can create observable changes in ¹³C chemical shifts, aiding in the elucidation of hydrogen bonding patterns .

Table 3: Role of Deuterium Labeling in NMR for Intermolecular Interactions

Application AreaDeuterium Labeling BenefitNMR Technique
Liquid-state structureProbing molecular orientations, extracting structural information ²H NMR (high-field)
Intramolecular Hydrogen BondingEstablishing presence and characteristics of H-bonds, minimal perturbation ¹³C NMR (deuterium isotope effects)
Protein Dynamics & InteractionsCharacterizing dynamics of charged side chains and their H-bonds Various NMR methods

Q & A

Basic Research Questions

Q. How is Aniline-d5 synthesized and characterized for use in isotopic labeling studies?

  • Methodological Answer : this compound is synthesized via catalytic deuteration of aniline using deuterium gas (D₂) over palladium or platinum catalysts, ensuring selective deuterium incorporation at aromatic positions . Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium distribution (e.g., absence of proton signals in aromatic regions) and mass spectrometry (MS) to verify molecular weight (98.15 g/mol) and isotopic purity (≥98 atom% D) . For quantitative analysis, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is recommended to distinguish this compound from non-deuterated analogs based on unique fragmentation patterns .

Q. What are the critical considerations for experimental design when using this compound as an internal standard in environmental analysis?

  • Methodological Answer : Key considerations include:

  • Matrix Compatibility : Ensure the solvent (e.g., methanol, toluene) matches the sample matrix to avoid phase separation .
  • Concentration Calibration : Prepare calibration curves using this compound solutions (e.g., 100 µg/mL in methanol) spiked into environmental samples to account for matrix effects .
  • Stability : Store solutions at 0–6°C to prevent degradation, as decomposition at room temperature can alter deuterium content .
  • Interference Checks : Validate specificity via blank runs to confirm no co-elution with analytes like non-deuterated aniline or chlorinated derivatives .

Advanced Research Questions

Q. How can this compound be used to resolve contradictions in oxidative stress studies involving NF-κB pathway activation?

  • Methodological Answer : Contradictions in NF-κB activation (e.g., inconsistent p-IKKα/β phosphorylation levels) may arise from variable deuterium effects on reaction kinetics. To address this:

  • Mechanistic Probes : Use this compound to trace iron-mediated oxidative stress mechanisms via deuterium’s kinetic isotope effect (KIE), which slows hydrogen abstraction reactions compared to non-deuterated aniline .
  • Control Experiments : Compare this compound with Aniline-d7 (deuterated at NH₂) to isolate aromatic vs. amine deuterium impacts on heme oxygenase-1 (HO-1) upregulation .
  • Data Normalization : Quantify NF-κB binding activity using electrophoretic mobility shift assays (EMSAs) with this compound-spiked samples to control for batch-to-batch isotopic variability .

Q. What analytical strategies mitigate isotopic interference when quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • High-Resolution MS (HRMS) : Employ Orbitrap or Q-TOF systems to resolve this compound (m/z 98.15) from isobaric interferences (e.g., C₇H₇N⁺ at m/z 98.060) .
  • Isotope Dilution Mass Spectrometry (IDMS) : Spike samples with ¹³C₆-Aniline as a co-internal standard to correct for ion suppression/enhancement in LC-MS workflows .
  • Deuterium Retention Monitoring : Use tandem MS (MS/MS) to track deuterium loss during fragmentation, ensuring isotopic integrity across experimental replicates .

Q. How does deuterium labeling in this compound influence its metabolic stability in pharmacokinetic studies?

  • Methodological Answer :

  • In Vitro Assays : Incubate this compound with liver microsomes and monitor deuterium retention via LC-HRMS to assess CYP450-mediated deuteration loss .
  • Comparative Pharmacokinetics : Administer equimolar doses of this compound and non-deuterated aniline to rodents; quantify plasma half-life (t₁/₂) differences attributable to deuterium’s metabolic stabilization effect .
  • Tissue Distribution Studies : Use spatially resolved imaging techniques (e.g., MALDI-MS) to map this compound accumulation in target organs like the spleen, where deuterium may alter membrane permeability .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound-based tracer studies for environmental fate analysis?

  • Methodological Answer :

  • Sample Preparation : Spike this compound into soil/water samples at 0.1–10 ppm, homogenize via sonication, and extract using solid-phase extraction (SPE) with deuterated solvent blanks to prevent contamination .
  • Column Selection : Use DB-5MS or equivalent GC columns (5% phenyl polysiloxane) to optimize this compound separation from co-extractives .
  • Data Reporting : Include isotopic purity certificates, storage conditions, and batch numbers in supplementary materials to align with journal guidelines for reproducibility .

Q. How to address discrepancies in deuterium content when synthesizing this compound for mechanistic studies?

  • Methodological Answer :

  • Quality Control (QC) : Perform batch-wise NMR analysis to detect proton contamination (e.g., residual NH₂ protons), which may arise from incomplete deuteration .
  • Post-Synthesis Purification : Use preparative HPLC with deuterated mobile phases (e.g., D₂O/acetonitrile-d₃) to isolate high-purity this compound .
  • Collaborative Validation : Cross-validate isotopic purity with independent labs using Fourier-transform infrared (FTIR) spectroscopy to confirm C-D bond signatures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.